Nilotinib is a potent and selective inhibitor of the breakpoint cluster region (BCR) - Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. This kinase is a product of the Philadelphia chromosome, a genetic abnormality commonly found in chronic myeloid leukemia (CML). Due to its ability to effectively inhibit BCR-ABL1 kinase activity, nilotinib has become a key subject in CML research, particularly in areas focusing on disease mechanisms, drug resistance, and potential therapeutic strategies.
Nilotinib functions by competitively binding to the ATP-binding site of the BCR-ABL1 protein. This binding event prevents the tyrosine phosphorylation of downstream signaling molecules usually activated by BCR-ABL1. This inhibition disrupts the abnormal signaling cascades driven by BCR-ABL1, ultimately leading to the suppression of CML cell proliferation and the induction of apoptosis (programmed cell death) in these cells. Notably, nilotinib exhibits a significantly stronger binding affinity for the ABL kinase compared to imatinib, another BCR-ABL1 inhibitor.
Nilotinib's primary application in scientific research is as a tool to study and target BCR-ABL1 kinase activity, especially in the context of CML. Its high selectivity and potency make it a valuable agent for:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: